molecular formula C22H20N4O4 B4381286 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide

Cat. No.: B4381286
M. Wt: 404.4 g/mol
InChI Key: NQHKFLHKWOTVQJ-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-18-9-5-6-10-19(18)29-14-17-11-12-20(30-17)21(27)24-22-23-15-26(25-22)13-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHKFLHKWOTVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NN(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. The furan ring is then introduced through a series of reactions involving furfural or furfuryl alcohol. The methoxyphenoxy group is attached via an etherification reaction using 2-methoxyphenol and an appropriate alkylating agent. The final step involves the formation of the amide bond, which can be achieved through a coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. Scale-up processes may also involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, stabilizing them and facilitating catalytic reactions. The furan ring and methoxyphenoxy group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A similar compound used as a ligand in coordination chemistry.

    1-(1-Benzyltriazol-4-yl)-N,N-bis(1-benzyltriazol-4-yl)methylmethanamine: Another triazole-based compound with similar applications.

Uniqueness

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide is unique due to its combination of a triazole ring, furan ring, and methoxyphenoxy group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications in different fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-methoxyphenoxy)methyl]-2-furamide

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